2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol
Description
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol is an organic compound with a complex structure that includes both phenolic and imine functional groups
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C10H13NO2/c1-3-9(11-13)8-5-4-7(2)6-10(8)12/h4-6,12-13H,3H2,1-2H3/b11-9+ |
InChI Key |
JBTSJPMTROFANI-PKNBQFBNSA-N |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=C(C=C1)C)O |
Canonical SMILES |
CCC(=NO)C1=C(C=C(C=C1)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylphenol with ethyl isocyanate under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol involves its interaction with specific molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the imine group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol can be compared to other phenolic and imine-containing compounds. Similar compounds include:
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-4-methylphenol: Differing by the position of the methyl group, this compound may exhibit slightly different chemical and biological properties.
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-ethylphenol: With an additional ethyl group, this compound may have altered solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
